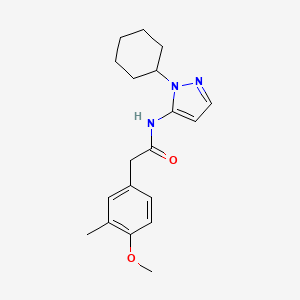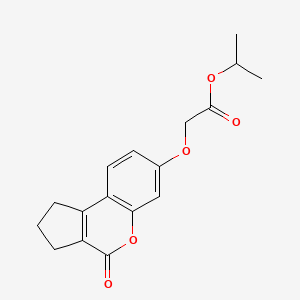
Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate: is a synthetic organic compound with the molecular formula C17H18O5 It is characterized by a complex structure that includes a chromen ring system fused with a cyclopentane ring, and an isopropyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the cyclopentane ring: This step involves the cyclization of the intermediate product with a suitable reagent, such as a diene or an enone, under catalytic conditions.
Esterification: The final step involves the esterification of the intermediate product with isopropyl alcohol and acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, resulting in the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted esters and ethers.
Scientific Research Applications
Chemistry: Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in various bioassays to evaluate its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It can also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
- Methyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
- Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
- Propyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
Uniqueness: Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is unique due to its specific ester functional group, which influences its chemical reactivity and biological activity. The isopropyl group provides distinct steric and electronic effects compared to other similar compounds, leading to differences in its interactions with molecular targets and its overall properties.
Properties
IUPAC Name |
propan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-10(2)21-16(18)9-20-11-6-7-13-12-4-3-5-14(12)17(19)22-15(13)8-11/h6-8,10H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJYLGSWXNZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B4893217.png)
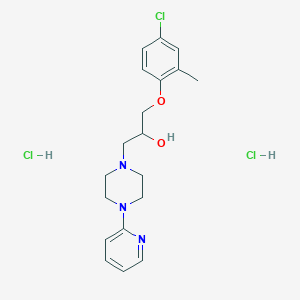
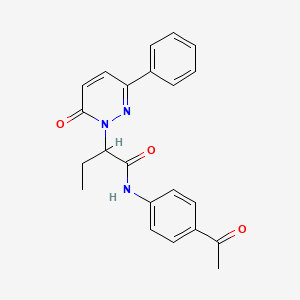

![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![ethyl 4-[[4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
![[4-(Azepan-1-yl)-3-fluorophenyl]-(3-bromo-4-methoxyphenyl)methanone](/img/structure/B4893244.png)
![Ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate](/img/structure/B4893249.png)
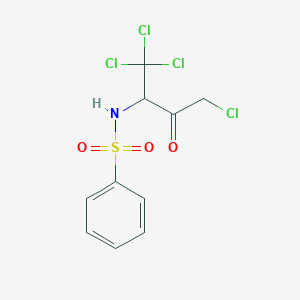
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
